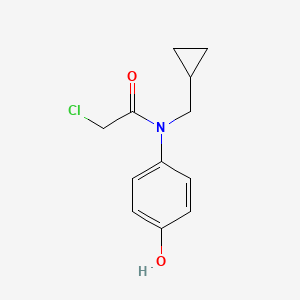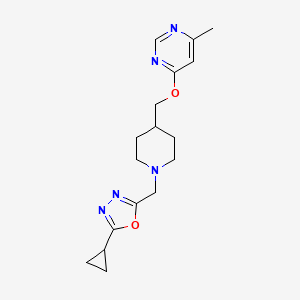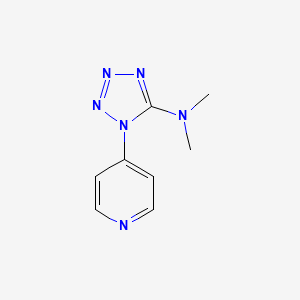![molecular formula C18H18N2O5S B2924714 N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251671-38-1](/img/structure/B2924714.png)
N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C18H18N2O5S and its molecular weight is 374.41. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on thienopyridine derivatives, such as N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide, often focuses on their synthesis and potential applications due to their unique chemical structures. These compounds are synthesized through complex chemical reactions involving various precursors and conditions. For example, the synthesis of related thieno[3,2-b]pyridine derivatives involves reactions with triethyl orthoformate or nitrous acid to produce pyrimidinones and triazinones. Further reactions with acetic anhydride or halocompounds lead to the formation of different heterocyclic compounds (A. Abdel-rahman, E. A. Bakhite, & E. A. Al-Taifi, 2002). These synthetic pathways highlight the versatility and reactivity of thienopyridine derivatives, making them subjects of interest in organic synthesis research.
Potential Biological Activities
The structural features of thienopyridine derivatives suggest potential biological activities, which are often explored through in vitro and in vivo studies. Although the specific biological applications of N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide may not be directly documented, related compounds have been evaluated for various biological effects. For instance, some thienopyridine derivatives are investigated for their antimicrobial properties, where modifications to their core structure can significantly influence their activity against different bacterial and fungal strains. Such studies contribute to the understanding of structure-activity relationships and the potential development of new therapeutic agents (Sailaja Rani Talupur, K. Satheesh, & K. Chandrasekhar, 2021).
Material Science Applications
In addition to biological activities, thienopyridine derivatives and related compounds find applications in material science, particularly in the synthesis of novel polymeric materials. These polymers, characterized by high thermal stability and unique physical properties, are suitable for advanced applications in electronics, coatings, and as high-performance materials. The incorporation of thienopyridine units into polyamides, for example, can enhance the solubility and thermal properties of the resulting polymers, making them valuable for various industrial applications (S. Hsiao, Chin‐Ping Yang, Ming-Hung Chuang, & Shen Lin, 1999).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-24-12-4-3-10(9-13(12)25-2)5-7-19-17(22)14-15(21)16-11(6-8-26-16)20-18(14)23/h3-4,6,8-9H,5,7H2,1-2H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNYGZGYZREWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=C(C=CS3)NC2=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B2924634.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2924636.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2924639.png)


![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2924644.png)

![[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B2924647.png)
![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2924649.png)

![4-benzyl-7-hydroxy-N-(2-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2924652.png)
